

An In-depth Technical Guide to Benzthiazuron: Chemical Structure, Properties, and Toxicological Profile

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Compound of Interest

Compound Name: *Benzthiazuron*

Cat. No.: *B162183*

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Abstract

Benzthiazuron is a synthetic urea herbicide, now largely considered obsolete, that was primarily utilized for the pre-emergence control of annual broad-leaved weeds in various agricultural settings.[1] Its mode of action involves the inhibition of Photosystem II (PSII), a critical process in plant photosynthesis, ultimately leading to cell death and necrosis.[1] This technical guide provides a comprehensive overview of the chemical identity, physicochemical properties, synthesis, analytical methods, mechanism of action, metabolic pathways, and toxicological profile of **Benzthiazuron**, tailored for a scientific audience. All quantitative data are presented in structured tables for ease of comparison, and relevant pathways and workflows are visualized using Graphviz diagrams.

Chemical Identity and Structure

Benzthiazuron is chemically known as 1-(1,3-benzothiazol-2-yl)-3-methylurea.[2] It belongs to the benzothiazole and urea classes of chemical compounds.[2]

Table 1: Chemical Identifiers for **Benzthiazuron**

Identifier	Value
IUPAC Name	1-(1,3-benzothiazol-2-yl)-3-methylurea[2]
CAS Number	1929-88-0[2]
Molecular Formula	C ₉ H ₉ N ₃ OS[2]
Molecular Weight	207.25 g/mol [2]
Canonical SMILES	CNC(=O)NC1=NC2=CC=CC=C2S1[2]
InChI	InChI=1S/C9H9N3OS/c1-10-8(13)12-9-11-6-4-2-3-5-7(6)14-9/h2-5H,1H3,(H2,10,11,12,13)[2]
InChIKey	DTCJYIIKPVRVDD-UHFFFAOYSA-N[2]

Physicochemical Properties

Benzthiazuron is a white, crystalline powder.[3] It exhibits moderate solubility in water and is not considered volatile.[1]

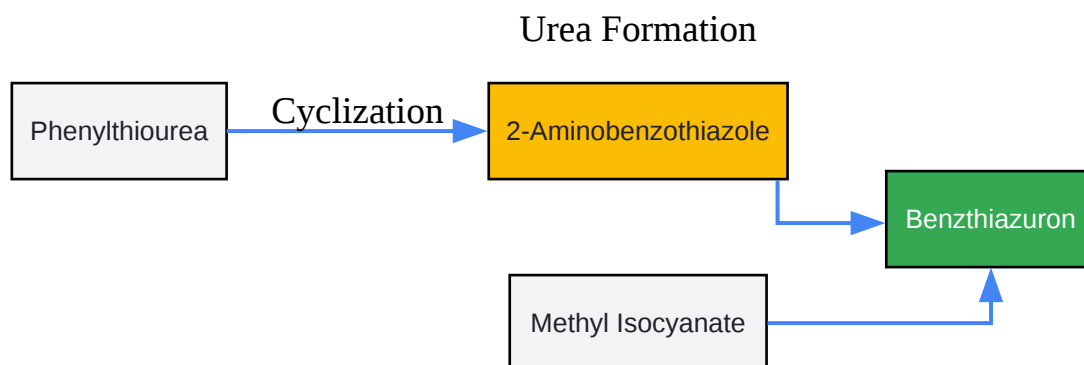
Table 2: Physicochemical Properties of **Benzthiazuron**

Property	Value
Physical State	White powder[3]
Decomposition Temperature	Approximately 287 °C[3]
Water Solubility	12 mg/L (at 20 °C)[3]
Vapor Pressure	1.3 mPa (at 20 °C)
pKa	9.67
Predicted logP (XlogP)	1.6[2]

Synthesis of Benzthiazuron

The commercial synthesis of **Benzthiazuron** involves a two-step process. The first step is the preparation of the intermediate, 2-aminobenzothiazole. This is typically achieved through the

cyclization of phenylthiourea. In the second step, 2-aminobenzothiazole is reacted with methyl isocyanate in an inert solvent, such as toluene or acetone. The nucleophilic amine of the 2-aminobenzothiazole attacks the isocyanate group of methyl isocyanate to form the urea linkage, resulting in the formation of **Benzthiazuron**, which then precipitates out of the solution upon cooling.[1]



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General synthesis pathway for **Benzthiazuron**.

Experimental Protocol: General Procedure for the Synthesis of Urea Derivatives from Amines and Isocyanates

While a specific, detailed protocol for **Benzthiazuron** synthesis is not readily available in the public domain, a general procedure for the synthesis of similar urea derivatives can be adapted. The following is a representative protocol based on the known reaction:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzothiazole in an anhydrous inert solvent (e.g., toluene or acetone).
- **Addition of Reagent:** Slowly add a stoichiometric equivalent of methyl isocyanate to the solution at room temperature with continuous stirring.

- **Reaction:** The reaction is typically exothermic. After the initial reaction subsides, the mixture may be heated to reflux for a period to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Isolation:** Upon completion, the reaction mixture is cooled to room temperature and then further cooled in an ice bath to facilitate the precipitation of the product.
- **Purification:** The precipitated **Benzthiazuron** is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Analytical Methods

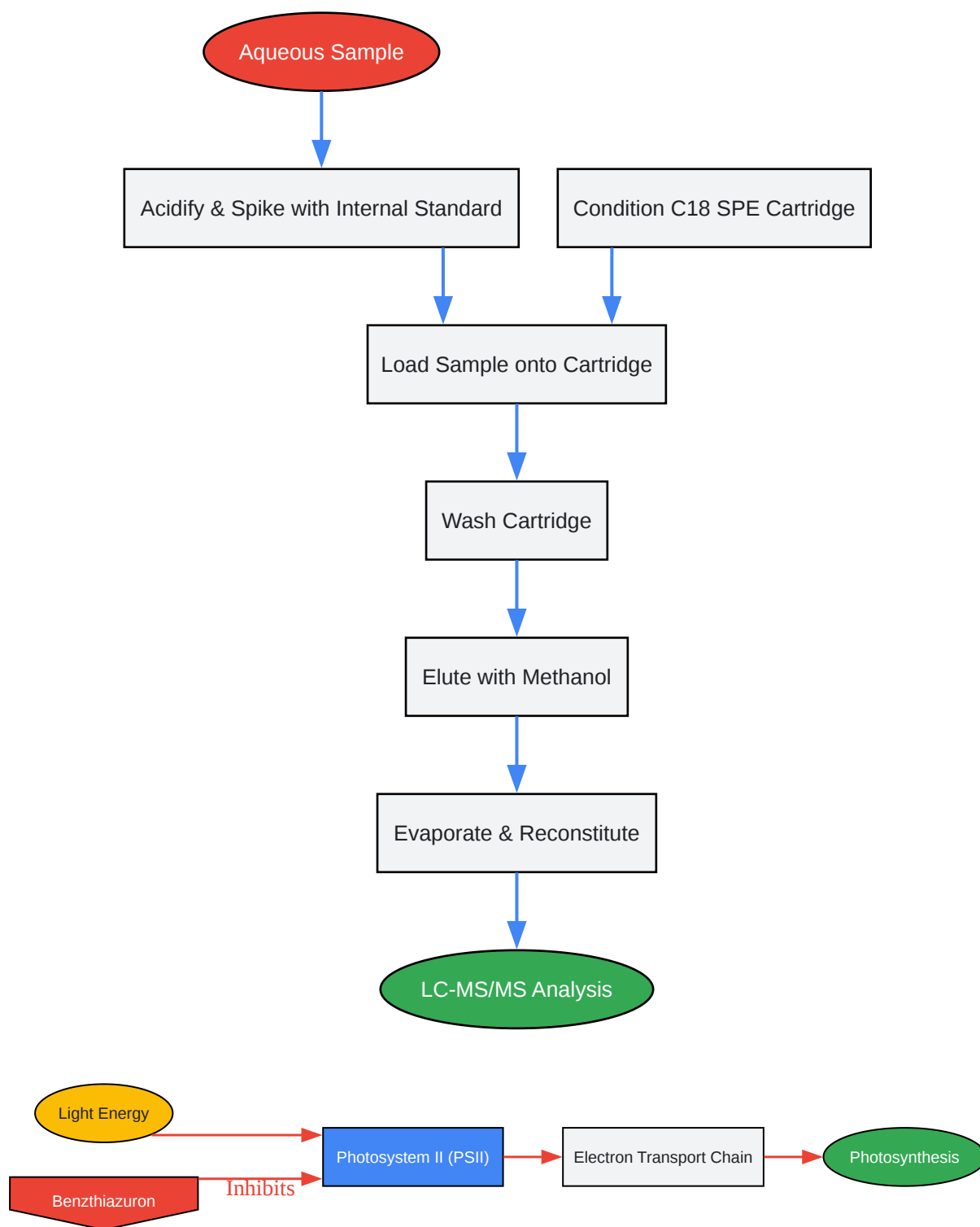
The determination of **Benzthiazuron** in environmental samples is crucial for monitoring its presence and fate. A common and effective method involves solid-phase extraction (SPE) for sample preparation followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Solid-Phase Extraction (SPE) for Benzthiazuron in Aqueous Samples

This protocol outlines a general procedure for the extraction and concentration of **Benzthiazuron** from water samples.^[4]

- **Sample Preparation:** Acidify the water sample to a pH of approximately 3.
- **Internal Standard:** Spike the sample with a known concentration of a deuterated internal standard, such as **Benzthiazuron-d3**, to correct for any analyte loss during the process.
- **SPE Cartridge Conditioning:** Condition a C18 SPE cartridge by sequentially passing methanol and then acidified water through it.
- **Sample Loading:** Pass the prepared water sample through the conditioned SPE cartridge. **Benzthiazuron** and its deuterated analog will be retained on the sorbent.
- **Washing:** Wash the cartridge with acidified water to remove any interfering polar compounds.

- Elution: Elute the retained analytes from the cartridge using a suitable organic solvent, such as methanol.
- Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.



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